N-cyclopentyl-1-ethyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a pyrazole ring substituted with a nitro group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to introduce the acetamide group.
Cyclopentyl and ethyl substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Ammonia, amines, alcohols
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products
Reduction: Amino-substituted pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N3-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.
N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-HYDROXY-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N3-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents
Properties
Molecular Formula |
C17H23N7O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-ethyl-4-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H23N7O4/c1-3-22-8-13(16(21-22)17(26)18-12-6-4-5-7-12)19-15(25)10-23-9-14(24(27)28)11(2)20-23/h8-9,12H,3-7,10H2,1-2H3,(H,18,26)(H,19,25) |
InChI Key |
FGFODRZQQMWTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)CN3C=C(C(=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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